molecular formula C11H9FN2O2 B1366266 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 618092-40-3

1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1366266
CAS No.: 618092-40-3
M. Wt: 220.2 g/mol
InChI Key: RIJKYRZKHBKWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 2-fluoroacetophenone, which undergoes bromination to form bromo-2’-fluoroacetophenone. This intermediate then reacts with cyanoacetic ester to yield 2-cyano-4-(2-fluorophenyl)-4-ketobutyric acid ester. Cyclization of this intermediate in the presence of hydrogen chloride in ethyl acetate solution produces chloro-5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent dechlorination using palladium on carbon and hydrogen, followed by reduction with diisobutylaluminium hydride (DIBAL), and oxidation with manganese dioxide, yields the desired compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process involves fewer reaction steps, mild reaction conditions, and avoids the use of highly toxic or expensive reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole ketones, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 4-position.

Uniqueness: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJKYRZKHBKWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408838
Record name 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618092-40-3
Record name 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.